1,3-Dibromo-2-ethoxy-5-fluorobenzene
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Overview
Description
1,3-Dibromo-2-ethoxy-5-fluorobenzene: is an organic compound with the molecular formula C8H7Br2FO and a molecular weight of 297.95 g/mol . This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-ethoxy-5-fluorobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and ethoxylation of benzene derivatives. The typical synthetic route involves:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using reagents like hydrogen fluoride (HF) or fluorine gas (F2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes, followed by ethoxylation under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Dihydro derivatives and other reduced aromatic compounds.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
1,3-Dibromo-2-ethoxy-5-fluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: In the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: As a building block in the synthesis of potential drug candidates and bioactive compounds.
Chemical Biology: In the study of biological pathways and molecular interactions involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-ethoxy-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The bromine and fluorine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to participate in various substitution and coupling reactions. The ethoxy group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring .
Comparison with Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1,3-Dibromo-2-methoxy-5-fluorobenzene: Similar but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
1,3-Dibromo-2-ethoxybenzene: Lacks the fluorine atom, making it less reactive in certain electrophilic substitution reactions.
Uniqueness: 1,3-Dibromo-2-ethoxy-5-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with an ethoxy group, providing a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-dibromo-2-ethoxy-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIWTYHDTBNIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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